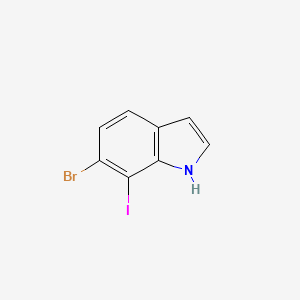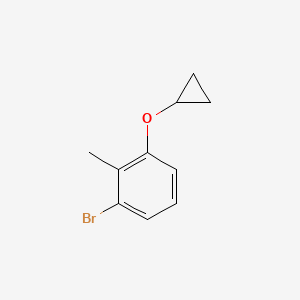
1-Bromo-3-cyclopropoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopropoxy-2-methylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group
Métodos De Preparación
The synthesis of 1-Bromo-3-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-2-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
1-Bromo-3-cyclopropoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-cyclopropoxy-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-cyclopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-cyclopropoxy-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, stabilizing the intermediate carbocation and directing further substitutions to the meta position. The cyclopropoxy group can influence the reactivity and selectivity of the compound through steric and electronic effects .
Comparación Con Compuestos Similares
1-Bromo-3-cyclopropoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-methylbenzene: Lacks the cyclopropoxy group, resulting in different reactivity and applications.
3-Bromo-2-methylphenol: Contains a hydroxyl group instead of a cyclopropoxy group, leading to different chemical properties and uses.
1-Bromo-4-cyclopropoxy-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-bromo-3-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
Clave InChI |
IJILOLPTIRTEQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
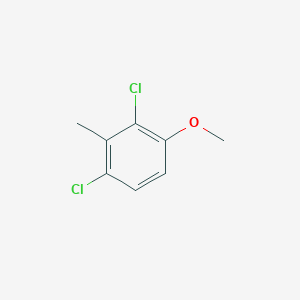


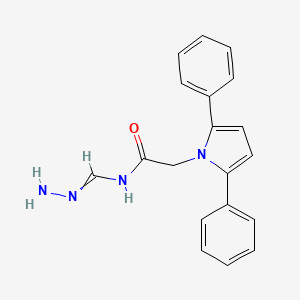

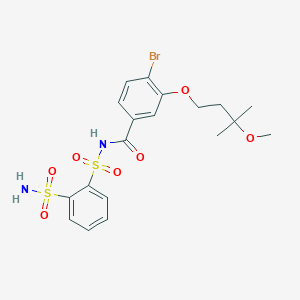
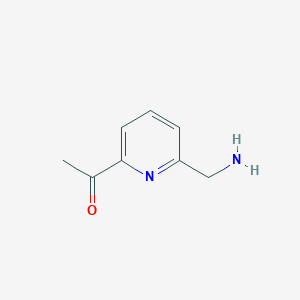
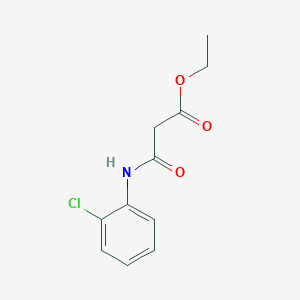
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
